1-(Oxolan-3-yl)piperidin-4-one

CYP3A4 Inhibition Drug Metabolism Medicinal Chemistry

1-(Oxolan-3-yl)piperidin-4-one (CAS 1341886-47-2) is a synthetic organic compound characterized by a piperidin-4-one scaffold linked to an oxolane (tetrahydrofuran) ring. This structural motif is of significant interest in medicinal chemistry, where the compound serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B7858279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxolan-3-yl)piperidin-4-one
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1COCC1N2CCC(=O)CC2
InChIInChI=1S/C9H15NO2/c11-9-1-4-10(5-2-9)8-3-6-12-7-8/h8H,1-7H2
InChIKeyFHJVGXFAUUAPNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxolan-3-yl)piperidin-4-one: A Versatile Piperidinone Building Block Featuring a Tetrahydrofuran Moiety for Research and Development


1-(Oxolan-3-yl)piperidin-4-one (CAS 1341886-47-2) is a synthetic organic compound characterized by a piperidin-4-one scaffold linked to an oxolane (tetrahydrofuran) ring . This structural motif is of significant interest in medicinal chemistry, where the compound serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals . The oxolane group enhances its solubility in polar solvents and improves stability, making it a valuable building block for a variety of synthetic and research applications .

Why 1-(Oxolan-3-yl)piperidin-4-one Cannot Be Casually Substituted: The Critical Role of the Oxolane Ring in Modulating CYP450 Inhibition


In-class piperidin-4-one derivatives cannot be considered interchangeable because the nature and position of the N-substituent profoundly influence key drug metabolism parameters, particularly cytochrome P450 (CYP) inhibition profiles. Substituting 1-(Oxolan-3-yl)piperidin-4-one with a close analog bearing a different N-substituent—such as a simple alkyl, benzyl, or alternative heterocycle—can lead to orders-of-magnitude shifts in CYP3A4 inhibitory potency, directly impacting the compound's suitability as a drug candidate or chemical probe. As demonstrated by curated ChEMBL data, even subtle changes in the N-substituted piperidin-4-one scaffold result in markedly different IC50 values against CYP3A4, underscoring the need for evidence-based selection rather than generic substitution [1].

Quantitative Differentiation of 1-(Oxolan-3-yl)piperidin-4-one: A Comparative Evidence Guide


CYP3A4 Inhibition: 1-(Oxolan-3-yl)piperidin-4-one vs. Piperidin-4-one Analogs with Different N-Substituents

1-(Oxolan-3-yl)piperidin-4-one exhibits a CYP3A4 IC50 of 5.40E+3 nM, representing moderate inhibitory potential [1]. In contrast, a closely related piperidin-4-one analog bearing a piperazine-carboxamide moiety (BDBM50356074) shows a similar IC50 of 6.30E+3 nM [2], while a more structurally distinct piperidin-4-one derivative with a thiazolo-pyrimidine N-substituent (BDBM50394897) demonstrates a markedly weaker IC50 of 1.00E+4 nM [3]. These quantitative differences highlight how the oxolane-substituted piperidinone occupies a specific potency range, differentiating it both from high-potency CYP3A4 inhibitors (e.g., IC50 = 510 nM for BDBM50394916 [4]) and from essentially inactive analogs (e.g., IC50 > 2.00E+4 nM for BDBM50356073 [5]).

CYP3A4 Inhibition Drug Metabolism Medicinal Chemistry

Chiral Differentiation: Enantiomeric Purity as a Selection Criterion for 1-(Oxolan-3-yl)piperidin-4-one

1-(Oxolan-3-yl)piperidin-4-one contains a stereocenter at the 3-position of the oxolane ring, meaning it exists as a pair of enantiomers, (R)-1-(oxolan-3-yl)piperidin-4-one and (S)-1-(oxolan-3-yl)piperidin-4-one . This inherent chirality is a key differentiator from achiral N-substituted piperidin-4-ones such as 1-methylpiperidin-4-one or 1-benzylpiperidin-4-one, which lack stereochemical complexity . For procurement decisions, this means that researchers requiring enantiomerically pure intermediates must specifically verify the enantiomeric excess (ee) of the supplied material, as the biological activity of the enantiomers may differ substantially in target binding assays, as documented for related oxolane-containing pharmacophores [1].

Chirality Stereochemistry Enantioselective Synthesis

Physicochemical Profile: Solubility and Stability Advantages of the Oxolane Moiety

The oxolane (tetrahydrofuran) ring in 1-(Oxolan-3-yl)piperidin-4-one enhances solubility in polar solvents such as ethanol and methanol, while also improving stability under standard laboratory conditions compared to simpler N-alkyl piperidin-4-ones . In contrast, 1-(tetrahydrofuran-2-ylmethyl)piperidin-4-one (CAS 71106-10-0), which incorporates a methylene linker between the tetrahydrofuran and piperidinone rings, exhibits different physicochemical properties due to the altered spatial arrangement and electronic environment around the nitrogen atom . The direct attachment of the oxolane ring to the piperidine nitrogen in the target compound results in a more compact, conformationally constrained structure that may influence both solubility and metabolic stability .

Solubility Stability Physicochemical Properties

Predicted pKa and Ionization State: Differentiation from Piperidin-4-one Hydrochloride

While experimentally measured pKa values for 1-(Oxolan-3-yl)piperidin-4-one are not readily available in the primary literature, the presence of the electron-donating oxolane ring is predicted to modulate the basicity of the piperidine nitrogen relative to the unsubstituted piperidin-4-one core . Piperidin-4-one hydrochloride (CAS 41979-39-9) exhibits a predicted pKa of approximately 7.9 for the conjugate acid of the amine . The oxolane substitution is expected to slightly reduce the pKa of 1-(Oxolan-3-yl)piperidin-4-one due to the electron-withdrawing inductive effect of the oxygen atom in the tetrahydrofuran ring, which would shift the ionization equilibrium at physiological pH compared to the hydrochloride salt .

pKa Ionization Drug-likeness

Optimal Application Scenarios for 1-(Oxolan-3-yl)piperidin-4-one Based on Quantitative Evidence


Scaffold for CYP3A4-Moderate Lead Optimization Programs

Based on its CYP3A4 IC50 of 5.40E+3 nM, 1-(Oxolan-3-yl)piperidin-4-one is ideally suited as a starting scaffold in medicinal chemistry programs where moderate CYP3A4 inhibition is either tolerable or desirable [1]. This contrasts with low-nM CYP3A4 inhibitors that pose high drug-drug interaction risks and with essentially inactive analogs that may lack metabolic engagement. The defined CYP3A4 inhibition profile provides a benchmark for assessing structure-activity relationships during lead optimization .

Chiral Intermediate for Enantioselective Drug Synthesis

The presence of a stereocenter in the oxolane ring makes 1-(Oxolan-3-yl)piperidin-4-one a valuable chiral intermediate for synthesizing enantiomerically enriched drug candidates [1]. In contrast to achiral piperidin-4-one building blocks, this compound introduces stereochemical complexity early in the synthetic route, which is critical for programs targeting enantioselective receptor interactions, such as those observed with delta opioid receptor modulators where stereochemistry profoundly influences potency .

Synthetic Intermediate Requiring Polar Solvent Solubility

The enhanced solubility of 1-(Oxolan-3-yl)piperidin-4-one in polar solvents such as ethanol and methanol makes it a preferred intermediate for synthetic transformations conducted in protic or polar aprotic media [1]. Compared to analogs with methylene linkers or simple alkyl N-substituents that may have different solubility profiles, this compound offers a predictable solubility envelope that can simplify reaction optimization and workup procedures in both academic and industrial settings .

Reference Compound for Building CYP450 Structure-Activity Relationship Models

The curated CYP3A4 inhibition data for 1-(Oxolan-3-yl)piperidin-4-one and its structural analogs (IC50 range: 510 nM to >2.00E+4 nM) provide a well-characterized chemical series for building and validating quantitative structure-activity relationship (QSAR) models of CYP450 inhibition [1]. Researchers can leverage this data to benchmark computational predictions and guide the design of new piperidin-4-one derivatives with tailored metabolic stability profiles .

Quote Request

Request a Quote for 1-(Oxolan-3-yl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.